Cetyl sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTIRUACFKQDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1120-01-0 (hydrochloride salt) | |
| Record name | Cetyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047982 | |
| Record name | Hexyldecyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-02-2 | |
| Record name | Hexadecyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanol, 1-(hydrogen sulfate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyldecyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CETYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588KRC8J32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Modification of Cetyl Sulfate
Established Synthetic Pathways for Cetyl Sulfate (B86663) and its Salts
The synthesis of cetyl sulfate and its salts is a well-documented process, with various reagents and conditions employed to achieve the desired product. The core of the synthesis is the sulfation of cetyl alcohol, followed by a neutralization step.
The conversion of cetyl alcohol to cetyl hydrogen sulfate can be accomplished using several sulfating agents. The choice of agent often depends on factors like cost, reactivity, and desired product quality. atamanchemicals.comchemithon.com
Chlorosulfonic acid (ClSO₃H) is a widely used and highly reactive agent for the sulfation of fatty alcohols. cir-safety.orgchemithon.com The reaction with cetyl alcohol is highly exothermic and produces cetyl hydrogen sulfate and hydrogen chloride (HCl) gas as a byproduct. chemithon.comgoogle.com Careful control of the reaction conditions, such as temperature and reaction time, is crucial to prevent product degradation and discoloration. google.com The reaction is rapid and can be performed in both batch and continuous processes. chemithon.com
Reaction Scheme: CH₃(CH₂)₁₄CH₂OH + ClSO₃H → CH₃(CH₂)₁₄CH₂OSO₃H + HCl
Table 1: Reaction Parameters for Chlorosulfonic Acid Mediated Sulfation
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Cetyl alcohol, Chlorosulfonic acid | cir-safety.org |
| Byproduct | Hydrogen chloride (HCl) | chemithon.com |
| Reaction Type | Highly exothermic | google.com |
| Process Type | Batch or continuous | chemithon.com |
Sulfur trioxide (SO₃) is another common sulfating agent for producing alkyl sulfates. atamanchemicals.comgoogle.com The reaction of SO₃ with alcohols is rapid and highly exothermic, which can lead to charring and the formation of impurities if not properly controlled. google.com To mitigate this, the reaction is often carried out with vaporized sulfur trioxide diluted with an inert gas like air or nitrogen. google.com The process can be applied to a variety of long-chain aliphatic alcohols, including cetyl alcohol. google.com
Reaction Scheme: CH₃(CH₂)₁₄CH₂OH + SO₃ → CH₃(CH₂)₁₄CH₂OSO₃H
Table 2: Key Aspects of Sulfur Trioxide Mediated Sulfation
| Aspect | Description | Source |
|---|---|---|
| Reactivity | Highly exothermic and rapid | google.com |
| Common Issue | Charring and discoloration | google.com |
| Process Control | Use of gaseous diluents (air, nitrogen) | google.com |
| Applicability | Suitable for fatty alcohols like cetyl alcohol | google.com |
Sulfamic acid (NH₂SO₃H) offers a milder alternative for the sulfation of alcohols. chemithon.comnih.gov It is a solid, non-hygroscopic material that is easier to handle than chlorosulfonic acid or sulfur trioxide. chemithon.com The reaction with an alcohol directly produces the ammonium (B1175870) salt of the alkyl sulfate, eliminating the need for a separate neutralization step if the ammonium salt is the desired product. chemithon.com However, sulfamic acid is a more expensive reagent and is less reactive, sometimes resulting in poor yields and dark-colored products with long-chain primary alcohols. chemithon.comnih.gov The reaction may be catalyzed by urea. google.comjustia.com
Reaction Scheme (uncatalyzed): CH₃(CH₂)₁₄CH₂OH + NH₂SO₃H → CH₃(CH₂)₁₄CH₂OSO₃⁻NH₄⁺
Table 3: Characteristics of Sulfamic Acid Mediated Sulfation
| Characteristic | Description | Source |
|---|---|---|
| Reagent Type | Mild and specific sulfating agent | chemithon.com |
| Product | Directly forms ammonium salt | chemithon.com |
| Handling | Easy to handle solid | chemithon.com |
| Cost | More expensive than other agents | chemithon.com |
| Reactivity | Less reactive, can lead to lower yields | nih.gov |
| Catalyst | Urea can be used | google.comjustia.com |
Concentrated sulfuric acid (H₂SO₄) can also be used to sulfate fatty alcohols. atamanchemicals.comontosight.ai This reaction is reversible, and the water formed during the reaction can limit the conversion to the sulfate ester. nih.gov Due to this equilibrium limitation, sulfation with sulfuric acid alone is not always efficient for producing high-purity alkyl sulfates. nih.govsemanticscholar.org The use of urea-modified sulfuric acid at elevated temperatures and reduced pressures has been explored to improve the process. google.com
Reaction Scheme: CH₃(CH₂)₁₄CH₂OH + H₂SO₄ ⇌ CH₃(CH₂)₁₄CH₂OSO₃H + H₂O
Table 4: Considerations for Sulfuric Acid Mediated Sulfation
| Consideration | Description | Source |
|---|---|---|
| Reaction Type | Reversible | nih.gov |
| Limiting Factor | Formation of water | nih.gov |
| Efficiency | Can be inefficient for high purity products | nih.govsemanticscholar.org |
| Modification | Use of urea-modified sulfuric acid | google.com |
After the sulfation of cetyl alcohol, the resulting cetyl hydrogen sulfate, which is an acidic ester, is typically neutralized to form a salt. atamanchemicals.com Sodium hydroxide (B78521) (NaOH) is commonly used for this purpose, yielding sodium this compound, a widely used anionic surfactant. atamanchemicals.comcir-safety.org The neutralization reaction generates heat. nih.gov
Reaction Scheme: CH₃(CH₂)₁₄CH₂OSO₃H + NaOH → CH₃(CH₂)₁₄CH₂OSO₃Na + H₂O
Table 5: Neutralization Process
| Component | Role/Product | Source |
|---|---|---|
| Cetyl Hydrogen Sulfate | Acidic intermediate | atamanchemicals.com |
| Sodium Hydroxide | Neutralizing agent | atamanchemicals.comcir-safety.org |
| Sodium this compound | Final product (salt) | atamanchemicals.com |
| Heat | Generated during neutralization | nih.gov |
Sulfation Reactions of Cetyl Alcohol
Sulfamic Acid Mediated Sulfation
Synthesis of Branched-Chain this compound Analogs
The introduction of branching into the C16 alkyl chain of this compound can significantly alter its properties, such as its surface activity and solubility. A primary route to these analogs involves the synthesis of branched C16 alcohols, which are then sulfated.
One prominent method for creating branched alcohols is the Guerbet reaction, which involves the dimerization of fatty alcohols at high temperatures (220-300 °C) in the presence of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). rsc.org For instance, the dimerization of C8 alcohols would lead to a C16 Guerbet alcohol. The reaction proceeds through a series of steps including oxidation of the alcohol to an aldehyde, an aldol (B89426) condensation, dehydration, and subsequent hydrogenation. aocs.org Various catalysts, including those based on nickel, lead salts, and palladium compounds, can be employed to facilitate the Guerbet reaction. rsc.orggoogle.co.ls
A specific example is the synthesis of Guerbet hexadecyl sulfate (C16GS), a branched analog of this compound. This is achieved by the sulfation of Guerbet hexadecyl alcohol (C16GA). pharmaexcipients.com The sulfation can be carried out using sulfur trioxide (SO₃) as the sulfating agent in a solvent like dichloroethane. pharmaexcipients.com The general reaction for producing mid-chain branched primary alkyl sulfates involves the formation of a branched alcohol followed by sulfation. google.com The structure of the resulting branched-chain sulfate, such as C16GS, can be confirmed using analytical techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaexcipients.com
The properties of these branched-chain analogs often differ from their linear counterparts. For example, Guerbet hexadecyl sulfate has been shown to exhibit better surface activity compared to sodium dodecyl sulfate (SDS), with a lower critical micelle concentration (CMC) and surface tension at the CMC. pharmaexcipients.com
Table 1: Comparison of Linear and Branched C16 Alkyl Sulfate Properties
| Property | This compound (Linear) | Guerbet Hexadecyl Sulfate (Branched) |
| Synthesis Precursor | Cetyl Alcohol | Guerbet Hexadecyl Alcohol |
| Synthesis Method | Sulfation of linear alcohol | Dimerization (Guerbet reaction) followed by sulfation |
| Catalysts (Guerbet) | Not Applicable | NaOH, KOH, Nickel, Lead salts |
| Sulfating Agent | SO₃, Chlorosulfonic acid | SO₃ |
| Critical Micelle Concentration (CMC) | Generally higher | Generally lower pharmaexcipients.com |
| Surface Tension at CMC | Generally higher | Generally lower pharmaexcipients.com |
This table provides a generalized comparison. Specific values can vary based on experimental conditions and purity.
Derivatization and Functionalization Strategies for this compound
Derivatization and functionalization of this compound involve chemical modification of the parent molecule to introduce new functional groups or alter its existing structure. These modifications can be used for analytical purposes or to create new molecules with tailored properties.
One common derivatization strategy, particularly for the analysis of alkyl sulfates, is the formation of quaternary ammonium salts. For instance, alkyl sulfates can be reacted with trimethylamine (B31210) to yield highly polar, ionic quaternary ammonium products. copernicus.orggoogle.com This method is often employed in conjunction with liquid chromatography-mass spectrometry (LC/MS) for the determination of trace levels of alkyl sulfates in various matrices. copernicus.orggoogle.com
Functionalization of the alkyl chain of this compound can be achieved through oxidation reactions. Studies have shown that long-chain alkyl sulfates can react with hydroxyl radicals (•OH) via heterogeneous oxidation. rsc.org This process is initiated by hydrogen abstraction from a carbon atom on the alkyl chain, leading to the formation of an alkyl radical. This radical can then react with oxygen to form a peroxy radical, which can subsequently be converted to an alkoxy radical. rsc.orgacs.org These reactive intermediates can lead to the introduction of hydroxyl groups (hydroxylation) or the formation of keto derivatives along the alkyl chain. nih.gov Enzymatic oxidation is also possible; for example, cytochrome P450BM-3 can catalyze the hydroxylation of alkyl sulfates, primarily at the ω-1, ω-2, and ω-3 positions. nih.gov
These functionalization reactions can lead to more oxygenated derivatives of this compound and can also result in the fragmentation of the alkyl chain, producing shorter-chain organosulfates and inorganic sulfate. rsc.org The extent of functionalization versus fragmentation can depend on factors such as the degree of oxidation. rsc.org The introduction of electron-withdrawing functional groups, like the sulfate group itself, has been shown to have a deactivating effect on the reactivity of the alkyl chain towards oxidation by hydroxyl radicals. acs.org
Table 2: Derivatization and Functionalization Strategies for Alkyl Sulfates
| Strategy | Reagent/Method | Resulting Product/Modification | Purpose/Application |
| Quaternary Ammonium Salt Formation | Trimethylamine | Quaternary ammonium derivative | Analytical determination (e.g., LC/MS) copernicus.orggoogle.com |
| Hydroxyl Radical Oxidation | •OH radicals | Hydroxylated and other oxygenated derivatives | Atmospheric chemistry studies, synthesis of functionalized surfactants rsc.org |
| Enzymatic Oxidation | Cytochrome P450BM-3 | Hydroxylated derivatives (ω-1, ω-2, ω-3) | Biocatalysis, synthesis of functionalized surfactants nih.gov |
| Sulfate Radical Oxidation | SO₄•⁻ radicals | Hydrogen abstraction from alkyl chain | Aqueous phase oxidation studies acs.org |
Information regarding the chemical compound “this compound” is not available in the search results.
Following a comprehensive search for scientific literature and data pertaining to the solution behavior and aggregation phenomena of this compound, it has been determined that there is insufficient information available to construct the detailed article as requested. The search results did not yield specific data for this compound concerning its critical micelle concentration, aggregation number, micelle morphology, the influence of temperature on its micellar properties, its standard free energy of micellization, or its equilibrium surface tension.
The provided search results primarily contain information on other surfactants, most notably Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB). While these compounds are well-studied, their properties cannot be used as a substitute for this compound due to differences in their chemical structures, such as alkyl chain length and head group type, which significantly influence their physicochemical behavior.
One historical document from 1943 mentions the investigation of a film of cetyl alcohol penetrated by sodium this compound in the context of surface tension. However, this source does not provide the quantitative data on micellization thermodynamics and kinetics in solution that is required to address the specific sections and subsections of the requested article outline.
Due to the lack of specific and detailed research findings for this compound in the provided search results, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the user's request.
Solution Behavior and Aggregation Phenomena of Cetyl Sulfate
Surface Activity and Interfacial Tension Reduction
Dynamic Surface Tension Phenomena
The reduction of surface tension by surfactants like cetyl sulfate (B86663) is not an instantaneous process but a dynamic one, governed by the transport of surfactant monomers to the interface. The dynamic surface tension (DST) refers to the surface tension value at a specific moment in time before the system has reached equilibrium. ifpenergiesnouvelles.fr This phenomenon is critical in processes where new interfaces are rapidly created. tandfonline.com The process of surface tension reduction involves two primary steps: the diffusion of surfactant molecules from the bulk solution to the subsurface layer, followed by the adsorption of these molecules from the subsurface onto the interface itself. bibliotekanauki.pl
Solubilization Mechanisms within Micellar Systems
Micelles formed by cetyl sulfate in aqueous solution possess a nonpolar hydrocarbon core and a polar sulfate headgroup interface, enabling them to dissolve or "solubilize" substances that are otherwise insoluble in water.
Cooperative Solubilization Theories
Cooperative solubilization describes a synergistic process where the solute (the substance being solubilized) and the surfactant mutually enhance the solubilization process. rsc.orgwhiterose.ac.uk A key aspect of this theory is that the presence of solubilized solutes can promote the self-assembly of surfactants. rsc.orgwhiterose.ac.uk This solute-induced micellization can lead to a measurable decrease in the critical micelle concentration (CMC) and often an increase in the micellar aggregation number (the number of surfactant molecules in a single micelle). rsc.orgwhiterose.ac.ukresearchgate.net
The underlying mechanism is that the incorporation of solute molecules into the micellar structure makes the formation of the aggregate more energetically favorable. rsc.orgwhiterose.ac.uk This enhancement of surfactant self-association by the solute is considered a primary driving force for the sharp, cooperative onset of solubilization often observed around the CMC. rsc.org Statistical thermodynamic models confirm that the solute-induced increase in micellar size contributes to the stability of the system and is a significant factor in solubilization. rsc.orgwhiterose.ac.uk This framework provides a universal mechanism that governs the initial solubilization by surfactants at low concentrations. rsc.org
Localization of Solubilized Species within Micellar Environments
The specific location of a solubilized molecule, or solubilizate, within a this compound micelle depends on the molecule's polarity and chemical structure. Three primary regions within the micelle can host solubilizates:
The Micellar Core: The innermost, highly nonpolar region formed by the C16 alkyl chains of this compound. This area is the primary site for the solubilization of nonpolar molecules like aliphatic hydrocarbons (e.g., hexane, octane). whiterose.ac.ukpsu.eduiupac.org
The Palisade Layer: This intermediate zone is located between the core and the surface, comprising the hydrocarbon chains near the polar headgroups. It can host amphiphilic molecules, such as long-chain alcohols or aromatic hydrocarbons like benzene, which orient themselves with their polar or polarizable part towards the surface and their nonpolar part in the core. psu.edustevenabbott.co.uk
The Micellar Surface: The highly polar interface consisting of the sulfate headgroups and associated counter-ions. This region interacts with and adsorbs polar molecules and ionic dyes. stevenabbott.co.uk
Molecular dynamics (MD) simulations on sodium this compound (SCS) micelles provide specific insights into this localization. karazin.uaresearchgate.netuniver.kharkov.ua A study using the solvatochromic Reichardt's dye, a complex polar molecule, found that the dye resides predominantly at the micellar surface. karazin.uaresearchgate.net The dye's phenolate (B1203915) oxygen atom, a key site for hydrogen bonding, remains exposed at the micelle-water interface, while its more hydrophobic phenyl groups can immerse into the hydrocarbon core. acs.org This study also compared SCS with sodium dodecyl sulfate (SDS) and found that the longer hydrocarbon tail of SCS had a relatively minor influence on the dye's localization compared to the nature of the surfactant's headgroup. karazin.uaresearchgate.net
| Solubilizate Type | Primary Localization Site | Example Compounds | Governing Principle |
|---|---|---|---|
| Nonpolar (Aliphatic) | Micellar Core | Hexane, Octane | "Like-dissolves-like"; solubilizate seeks the most hydrophobic environment. whiterose.ac.ukpsu.edu |
| Amphiphilic/Slightly Polar | Palisade Layer | Long-chain alcohols, Benzene | Molecule orients to minimize unfavorable contacts, with its nonpolar part in the core and polar part near the surface. psu.edustevenabbott.co.uk |
| Polar/Ionic | Micellar Surface | Ionic dyes, Reichardt's dye | Adsorption at the polar interface via electrostatic and/or hydrogen bonding interactions. stevenabbott.co.ukresearchgate.net |
Influence of Solutes on Micellization Parameters
The addition of solutes, particularly electrolytes and alcohols, can significantly alter the micellization parameters of this compound, primarily its critical micelle concentration (CMC) and aggregation number.
Influence of Salts: The addition of electrolytes like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to a solution of an anionic surfactant such as this compound typically leads to a decrease in the CMC. ekb.egresearchgate.netput.ac.irnih.gov This occurs because the added counter-ions (Na⁺) screen the electrostatic repulsion between the negatively charged sulfate headgroups of the surfactant monomers. researchgate.netnih.gov This reduction in repulsion makes it easier for the surfactant molecules to aggregate, thus lowering the concentration required for micelle formation. ekb.eg The effect is more pronounced for salts with divalent counter-ions (e.g., Ca²⁺, Mg²⁺) compared to monovalent ones, and for salts with a common counter-ion (e.g., Na₂SO₄ for sodium this compound), which more effectively reduce headgroup repulsion. put.ac.ir
| NaCl Concentration (mM) | CMC of SDS (mM) | Reference |
|---|---|---|
| 0 (Pure Water) | 8.3 | researchgate.net |
| 10 | 5.5 | researchgate.net |
| 50 | 2.3 | researchgate.net |
| 100 | 1.5 | researchgate.net |
| 15% (w/v) (~2567 mM) | 1.0 | researchgate.net |
Influence of Alcohols: The effect of alcohols on the CMC of this compound is highly dependent on the alcohol's alkyl chain length.
Short-chain alcohols (e.g., methanol, ethanol) tend to increase the CMC. mdpi.comacs.org They are good cosolvents and increase the solubility of the individual surfactant monomers in the bulk aqueous phase, which disfavors micellization and requires a higher surfactant concentration to initiate aggregation. mdpi.com
Longer-chain alcohols (e.g., propanol, butanol) typically decrease the CMC. mdpi.comnih.gov These molecules are less soluble in water and act as "co-surfactants." They become incorporated into the micelles, usually in the palisade layer, with their hydroxyl group near the polar headgroups and their alkyl chain alongside the surfactant tails. mdpi.comnih.gov This co-aggregation is energetically favorable and promotes the formation of mixed micelles at a lower surfactant concentration. mdpi.com
| Alcohol (at 5.0% V/V) | CMC of SDS (g/L) | Reference |
|---|---|---|
| None (Pure Water) | 0.66 | mdpi.com |
| Methanol | 0.346 | mdpi.com |
| Ethanol | 0.297 | mdpi.com |
| n-Propanol | 0.148 | mdpi.com |
| n-Butanol | 0.04 | mdpi.com |
Interactions of Cetyl Sulfate with Diverse Chemical Systems
Cetyl Sulfate (B86663) Interactions with Polymers
The interaction between cetyl sulfate and polymers, particularly those with opposite charges (polyelectrolytes) or with hydrophobic regions, is a well-documented phenomenon. This interaction can lead to the formation of polymer-surfactant complexes with properties distinct from either of the individual components.
The introduction of this compound to a polymer solution can induce the formation of polymer-surfactant aggregates. This process often begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer. publisherspanel.comwpmucdn.com The polymer chain acts as a template or scaffold for the surfactant molecules to assemble upon.
Initially, individual this compound molecules bind to the polymer. As the surfactant concentration increases, these bound molecules begin to form micelle-like clusters along the polymer chain. mdpi.com This can result in structures often described as a "necklace" or "string-of-pearls" model, where the micellar aggregates are the "pearls" strung along the "necklace" of the polymer chain. mdpi.com The formation and structure of these aggregates are highly dependent on factors such as the nature of the polymer (e.g., charge density, hydrophobicity), the concentration of both polymer and surfactant, and the ionic strength of the solution. mdpi.comtubitak.gov.tr For instance, studies with anionic surfactants like sodium dodecyl sulfate (SDS) and nonionic polymers such as polyvinylpyrrolidone (B124986) (PVP) show that polymer-surfactant complexes form at concentrations below the surfactant's normal CMC. publisherspanel.comwpmucdn.com
The formation of this compound-polymer aggregates is governed by a delicate balance between hydrophobic and electrostatic (polyelectrolyte) effects. mdpi.comresearchgate.net
Hydrophobic Interactions : The nonpolar cetyl (C16) tail of this compound has a strong tendency to escape the aqueous environment. In the presence of a polymer, these hydrophobic tails can associate with hydrophobic sections of the polymer backbone or with each other, forming the core of the micelle-like aggregates along the polymer chain. mdpi.comshd-pub.org.rs This hydrophobic association is a primary driving force for the aggregation process, especially with nonionic or hydrophobically modified polymers. mdpi.com The strength of this interaction generally increases with the length of the surfactant's alkyl chain. mdpi.com
Polyelectrolyte Effects : When the polymer is a polyelectrolyte carrying an opposite (positive) charge to the anionic this compound, electrostatic attraction is a dominant factor. researchgate.netshd-pub.org.rs The initial binding of the surfactant to the polyelectrolyte is often driven by this strong electrostatic pull between the negatively charged sulfate headgroup and the positively charged sites on the polymer. researchgate.netnih.gov This initial electrostatic binding facilitates the subsequent cooperative aggregation of more surfactant molecules through hydrophobic interactions. shd-pub.org.rs This combined action is often much stronger than hydrophobic interactions alone. researchgate.net
The formation of polymer-surfactant complexes significantly alters the rheological behavior of the polymer solution. The viscosity of the solution is a sensitive indicator of these interactions.
Upon the addition of this compound to a solution of an oppositely charged or nonionic polymer, changes in the solution's viscosity are typically observed. Initially, as surfactant molecules bind to the polymer, the polymer chain can undergo conformational changes. For flexible polymers, the binding of ionic surfactants like this compound introduces charges onto the polymer backbone. The electrostatic repulsion between these newly acquired charges can cause the polymer coil to uncoil and expand, leading to a significant increase in the solution's viscosity. acs.org This effect is particularly pronounced in systems like sodium dodecyl sulfate (SDS) and poly(ethylene oxide) (PEO), where coil expansion is induced by the binding of SDS micelles. researchgate.net
However, at very high surfactant concentrations, the addition of more surfactant can lead to a decrease in viscosity. This is attributed to the screening of electrostatic repulsions by the high concentration of surfactant ions, which allows the expanded polymer chain to relax and adopt a more compact conformation. acs.org Furthermore, in some systems, especially with oppositely charged polyelectrolytes, strong interactions can lead to charge neutralization and subsequent precipitation or coacervation of the polymer-surfactant complex, causing a dramatic change in viscosity. researchgate.net
The table below summarizes the general trend of reduced viscosity upon the addition of an anionic surfactant to a nonionic polymer solution.
| Surfactant Concentration Range | Observed Viscosity Change | Primary Mechanism |
| Low (Below CAC) | Minimal change | Initial surfactant binding |
| Moderate (Above CAC) | Sharp increase | Polymer coil expansion due to electrostatic repulsion between bound surfactant heads acs.org |
| High | Gradual decrease | Screening of electrostatic repulsions, leading to coil contraction acs.org |
This table provides a generalized representation based on typical interactions observed between nonionic polymers and anionic surfactants.
Electrostatic interactions are fundamental to the behavior of this compound in the presence of charged polymers (polyelectrolytes). ijpsonline.com When this compound interacts with a cationic polyelectrolyte, the strong electrostatic attraction is the primary driving force for complex formation. researchgate.netshd-pub.org.rs This interaction can effectively neutralize the charges on the polymer chain.
As this compound anions bind to the cationic sites of the polyelectrolyte, a charge-neutral complex can be formed. This process is often highly cooperative. The initial binding of a few surfactant molecules facilitates the binding of more, leading to the formation of dense micellar structures on the polymer. researchgate.net
Impact on Viscometric Properties of Polymer Solutions
This compound in Mixed Surfactant Systems
When combined with other surfactants, this compound can form mixed micelles, which often exhibit properties that are more advantageous than those of the individual surfactants.
This compound, as an anionic surfactant, can form mixed micelles with other types of surfactants, such as cationic or nonionic surfactants. The formation of these mixed systems is often synergistic, meaning the critical micelle concentration (CMC) of the mixture is lower than that of the individual components. researchgate.net
In mixtures of anionic and cationic surfactants, like this compound and a cationic surfactant such as cetyltrimethylammonium bromide (CTAB), the strong electrostatic attraction between the oppositely charged headgroups leads to the formation of highly stable mixed micelles. researchgate.net This strong interaction significantly reduces the repulsion that would normally exist between the headgroups of a single-component ionic micelle, thus promoting aggregation at lower concentrations. The interaction in these mixed systems is often characterized by a negative interaction parameter (β), indicating synergy and attractive forces between the surfactant molecules in the micelle. researchgate.net
The composition of the mixed micelles can be influenced by the molar ratio of the surfactants in the solution. researchgate.net Theoretical models, such as those proposed by Clint, Rubingh, and Motomura, are often used to analyze the behavior of these mixed systems and to determine parameters like the micellar mole fraction and the interaction parameter. acs.org The spontaneity of the mixed micellization process is indicated by a negative Gibbs free energy of micellization (ΔG°m). researchgate.net
The table below shows hypothetical CMC values to illustrate the synergistic effect in a mixed surfactant system.
| Surfactant System | Critical Micelle Concentration (CMC) |
| This compound (alone) | X |
| Cationic Surfactant (alone) | Y |
| This compound + Cationic Surfactant (Mixture) | Z (where Z < X and Z < Y) |
This is an illustrative table. Actual CMC values depend on the specific surfactants, their ratio, temperature, and solution conditions.
Synergistic Effects in Interfacial Activity and Aggregation
When this compound is mixed with other types of surfactants, the resulting system often exhibits properties that are superior to those of the individual components, a phenomenon known as synergy. This is particularly evident in the reduction of surface tension and the formation of aggregates like micelles in aqueous solutions.
The synergy arises from favorable interactions between the different surfactant molecules. For instance, in mixtures of anionic and cationic surfactants, the strong electrostatic attraction between the oppositely charged headgroups leads to the formation of highly surface-active complexes. acs.orgresearchgate.net This significantly reduces the concentration of surfactant required to lower surface tension and to form micelles, known as the critical micelle concentration (CMC). In mixtures with non-ionic surfactants, the presence of the non-ionic species reduces the electrostatic repulsion between the anionic this compound headgroups, making it easier for them to pack together at interfaces and in micelles. nih.govresearchgate.net
The degree of synergy in mixed micelle formation can be quantified by the interaction parameter, βm. A negative value indicates attractive interactions and synergy, with more negative values signifying a stronger synergistic effect. For mixtures of anionic and nonionic surfactants, the interaction is favorable, while for anionic and cationic mixtures, the interaction is significantly stronger due to electrostatic attraction. acs.orgresearchgate.net
Table 1: Representative Interaction Parameters (βm) for Anionic-Containing Surfactant Mixtures
This table illustrates the synergistic interactions in mixed micelle formation. A negative βm value indicates a favorable interaction between the surfactants, leading to enhanced micellization.
| Surfactant System | Interaction Parameter (βm) | Type of Interaction | Reference |
|---|---|---|---|
| Anionic (SDS) / Nonionic (AEO9) | -10.0 | Strong Synergy | nih.gov |
| Anionic (SDS) / Nonionic (TX-100) | Synergistic | Synergy in micelle formation | tandfonline.com |
| Anionic (iso-AE9S) / Cationic (Gemini) | -9.78 to -17.98 | Very Strong Synergy | acs.org |
| Anionic / Nonionic Mixture | ≈ -1 | Synergy due to electrostatic effects | researchgate.net |
Note: Sodium Dodecyl Sulfate (SDS) and iso-AE9S are used as representative anionic sulfate surfactants, exhibiting behavior analogous to this compound.
Interactions with Cationic and Nonionic Surfactants
The nature of this compound's interaction varies significantly depending on the charge of the co-surfactant.
Cationic Surfactants: The interaction between anionic this compound and cationic surfactants (e.g., Cetyltrimethylammonium Bromide, CTAB) is dominated by strong electrostatic attraction. mdpi.comacs.org This powerful attraction can lead to the formation of neutral, sparingly soluble complexes, which may precipitate out of the solution, a common issue in formulating products containing both types of surfactants. researchgate.net Research has shown that sulfate- and sulfonate-based anionic surfactants exhibit significantly stronger interactions with cationic species compared to carboxylate-based surfactants. mdpi.com
However, at specific molar ratios, these mixtures can form highly organized aggregates such as vesicles or ordered surface micelles instead of precipitating. acs.orgnih.gov These structures are of interest for applications like drug delivery. The strong interaction results in a dramatic reduction in the CMC and a greater ability to lower surface tension compared to the individual surfactants. nih.gov
Nonionic Surfactants: When this compound is mixed with nonionic surfactants (e.g., polyoxyethylene ethers like Triton X-100), the primary effect is a reduction in the electrostatic repulsion between the anionic sulfate headgroups. nih.govtandfonline.com The nonionic surfactant molecules position themselves between the this compound molecules, effectively shielding the negative charges from each other. This facilitates more efficient packing at the air-water interface and promotes the formation of mixed micelles at a lower total surfactant concentration. tandfonline.comresearchgate.net This synergistic effect enhances properties like surface tension reduction and solubilization efficiency. nih.govtandfonline.com
Table 2: Effect of Mixing on Critical Micelle Concentration (CMC)
This table demonstrates the synergistic reduction in CMC when an anionic surfactant is mixed with a nonionic surfactant. The CMC of the mixture is lower than that of either individual component.
| Surfactant System | CMC (mol/L) | Reference |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) alone | 8.3 x 10-3 | nih.gov |
| AEO9 (Nonionic) alone | 7.4 x 10-5 | nih.gov |
| SDS / AEO9 Mixture | 3.1 x 10-5 | nih.gov |
This compound Interactions with Ionic Liquids
Ionic liquids (ILs), which are salts with melting points below 100°C, represent a unique class of solvents and interacting species. acs.org The interaction of this compound with ILs is an emerging area of study. When ILs are added to aqueous solutions of anionic surfactants like this compound, they can significantly modulate aggregation behavior.
The addition of certain hydrophilic ILs to a sodium dodecyl sulfate (SDS) solution has been shown to decrease the CMC, indicating a synergistic interaction that promotes micellization. jst.go.jp The cations of the IL can screen the electrostatic repulsion between the anionic sulfate headgroups, similar to the role of simple salts but with more complex structural and interaction potentials. This can lead to the formation of different aggregate structures. csic.es
Furthermore, there is growing interest in creating "surface-active ionic liquids" (SAILs) where the surfactant itself is an IL. csic.es In such a system, a this compound anion could be paired with a large, asymmetric organic cation to form a SAIL. These materials combine the properties of surfactants and ionic liquids, offering tunable physicochemical characteristics for specific applications. csic.esnih.gov
This compound and Colloidal Particle Systems
This compound plays a significant role in controlling the stability of colloidal dispersions, which are systems where fine particles are suspended in a liquid. Its function is rooted in its ability to adsorb onto particle surfaces and modify their electrical properties.
The stability of a colloidal system is often governed by the electrical charge on the surface of the dispersed particles, which can be quantified by the zeta potential. researchgate.netslideshare.net Particles with a sufficiently high positive or negative zeta potential will repel each other, preventing aggregation and leading to a stable dispersion.
This compound, being an anionic surfactant, can adsorb onto the surface of suspended particles. For particles with an initially positive surface charge (e.g., certain metal oxides or asphaltenes at low pH), the adsorption of the negatively charged sulfate headgroup can neutralize the surface charge. redalyc.org As the concentration of this compound increases, further adsorption can lead to a charge reversal, making the particle surface negatively charged. This change in the magnitude and sign of the zeta potential demonstrates that both electrostatic and hydrophobic interactions (via the cetyl tail) drive the adsorption process. redalyc.org For particles with sulfate functional groups already on their surface, the addition of electrolytes can influence the electrophoretic mobility in complex ways, often exhibiting a maximum mobility at a specific electrolyte concentration. researchgate.net
Table 3: Conceptual Effect of this compound on Particle Zeta Potential
This table shows how increasing the concentration of an anionic surfactant like this compound can alter the surface charge of initially positive colloidal particles.
| This compound Concentration | Particle Surface | Zeta Potential | Inter-particle Interaction |
|---|---|---|---|
| Zero | Initially Positive | Positive (+) | Repulsive |
| Low | Charge Neutralization | Near Zero (0) | Attractive (Aggregation) |
| High | Charge Reversal | Negative (-) | Repulsive |
By manipulating the electrokinetic properties of particles, this compound can be used to control their dispersion (stabilization) or flocculation (aggregation).
Dispersion: By adsorbing onto particles and imparting a high negative surface charge, this compound can induce strong electrostatic repulsion between them. This repulsion overcomes the natural tendency of particles to aggregate (due to van der Waals forces), resulting in a stable, deflocculated, and uniformly dispersed system. rjptonline.org
Flocculation Control: Paradoxically, this compound can also be used to induce or assist in flocculation. At a concentration that just neutralizes the surface charge of particles, the repulsive barrier is removed, allowing particles to aggregate and settle, a process known as flocculation. scribd.com More commonly, it is used in conjunction with polymers. For instance, in the flocculation of kaolin (B608303) suspensions with cationic polyacrylamide (PAM-C), pretreating the negatively charged kaolin with an anionic surfactant can influence the subsequent adsorption of the polymer and the structure of the resulting flocs, thereby controlling the settling rate and dewatering characteristics. researchgate.net Similarly, pretreatment with surfactants can alter the conformation of non-ionic polymers at the particle surface, leading to better flocculation through a bridging mechanism. researchgate.net This ability to modify surfaces makes this compound a versatile tool for controlling the aggregation state of colloidal systems. researchgate.netresearchgate.net
Advanced Analytical and Characterization Methodologies for Cetyl Sulfate Research
Spectroscopic Techniques
Spectroscopy is a fundamental tool in the study of cetyl sulfate (B86663), providing insights from molecular vibrations to elemental composition.
Infrared Spectroscopy (FT-IR) for Structural Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the functional groups present in the cetyl sulfate molecule. The vibrational spectrum of a molecule is a unique characteristic and serves as a fingerprint for its identification. wiley.com Key absorption bands in the FT-IR spectrum confirm the presence of specific structural features. For this compound, the spectrum would exhibit characteristic peaks corresponding to the long hydrocarbon chain and the sulfate group.
The presence of a long-chain alkyl group is confirmed by strong absorption bands in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups. The sulfate group (S=O) typically shows strong, characteristic absorption bands in the 1210-1260 cm⁻¹ (asymmetric stretching) and 1040-1060 cm⁻¹ (symmetric stretching) regions. The C-O-S stretching vibration is also expected to appear in the fingerprint region. The analysis of these specific absorption bands allows for the unambiguous confirmation of the this compound structure. wiley.comconicet.gov.arupi.edu The disappearance or shifting of these peaks can indicate interactions or reactions with other substances. conicet.gov.ar
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|---|
| Alkyl Chain | C-H | Stretching | 2850-2960 |
| Sulfate | S=O | Asymmetric Stretching | 1210-1260 |
| Sulfate | S=O | Symmetric Stretching | 1040-1060 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR) for Molecular Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of hydrogen atoms (protons). The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule.
The protons of the terminal methyl (CH₃) group of the cetyl chain would appear as a triplet at a characteristic chemical shift. The numerous methylene (CH₂) groups along the alkyl chain would produce a large, complex multiplet signal. The methylene group directly attached to the sulfate group (-CH₂-O-SO₃⁻) would be deshielded due to the electronegativity of the oxygen and sulfur atoms, causing its signal to appear further downfield (at a higher chemical shift) compared to the other methylene groups. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the structure.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.comresearchgate.net XPS is particularly valuable for studying the surface properties of materials containing this compound, with a typical analysis depth of 1 to 10 nm. researchgate.net
In the analysis of this compound, XPS can determine the atomic concentration of carbon, oxygen, and sulfur on a surface. mdpi.com A key advantage of XPS is its ability to provide chemical state information. eag.com For instance, it can distinguish between different oxidation states of sulfur, such as sulfate and sulfide. eag.com The binding energies of the core-level electrons (e.g., C 1s, O 1s, S 2p) are sensitive to the local chemical environment. The S 2p spectrum for this compound would show a characteristic peak at a binding energy indicative of the sulfate group. This technique is crucial for understanding the orientation and chemical nature of this compound when adsorbed onto surfaces or present in thin films. mdpi.commdpi.com
Table 2: Expected XPS Elemental Analysis Data for this compound
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~285 (C-C, C-H), ~286-287 (C-O) | Alkyl chain structure and bonding |
| Oxygen | O 1s | ~532-533 | Presence of sulfate and ether linkages |
UV-Visible Spectroscopy for Interaction Studies
UV-Visible spectroscopy is a valuable tool for studying the interactions of this compound with other molecules, particularly dyes or other chromophore-containing compounds. nepjol.info While this compound itself does not significantly absorb UV-visible light, its interaction with other substances can lead to observable spectral changes. waters.com
These interactions, often driven by hydrophobic or electrostatic forces, can cause shifts in the absorption maximum (λmax) of the interacting molecule. nih.govdergipark.org.tr For example, the incorporation of a dye molecule into micelles formed by this compound can alter the dye's microenvironment, resulting in a bathochromic (red) or hypsochromic (blue) shift in its absorption spectrum. nepjol.inforesearchgate.net The magnitude of this shift and changes in absorbance intensity can be used to study the binding process and determine parameters such as binding constants and critical micelle concentration (CMC). dergipark.org.trnih.gov
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, RI, CAD, ELSD, MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of surfactants like this compound. waters.comwikipedia.org The choice of detector is critical and depends on the specific analytical goal.
UV Detector: Since this compound lacks a strong chromophore, direct UV detection is challenging. However, it can be used for indirect analysis or when this compound is part of a formulation with UV-active components. thermofisher.com
Refractive Index (RI) Detector: The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is suitable for detecting non-UV absorbing compounds like this compound, particularly in isocratic separations. ecalab.com
Charged Aerosol Detector (CAD): CAD is a universal detector that offers a nearly uniform response for non-volatile and many semi-volatile analytes, independent of their chemical structure. thermofisher.comchromatographyonline.comfishersci.com The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged and then detected. chromatographyonline.comfishersci.com CAD provides excellent sensitivity and is compatible with gradient elution, making it a powerful tool for quantifying this compound and related impurities. thermofisher.combiorxiv.org
Evaporative Light Scattering Detector (ELSD): Similar to CAD, the ELSD is a universal detector suitable for non-volatile analytes without a UV chromophore. waters.comecalab.com It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining analyte particles. ELSD is widely used for surfactant analysis and is compatible with gradient elution methods. waters.comthermofisher.comfoodengprog.org
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation. rsc.orgnih.gov This technique separates molecules based on their mass-to-charge ratio, enabling the unambiguous identification of this compound and its potential metabolites or degradation products. rsc.orgnih.gov Volatile mobile phase additives, such as ammonium (B1175870) acetate (B1210297) or formate, are typically used to ensure compatibility with the MS interface. nih.govtcichemicals.com
The choice of HPLC column is also crucial. Reversed-phase columns, such as C8 or C18, are commonly used for separating alkyl sulfates. waters.comnih.gov Specialized surfactant columns are also available that provide optimized selectivity for various types of surfactants in a single analysis. thermofisher.comanalab.com.tw
Table 3: Comparison of HPLC Detectors for this compound Analysis
| Detector | Principle | Advantages for this compound Analysis | Limitations |
|---|---|---|---|
| Refractive Index (RI) | Measures changes in mobile phase refractive index | Universal for non-UV absorbing compounds | Sensitive to temperature and pressure changes; not compatible with gradient elution |
| Charged Aerosol (CAD) | Nebulization, charging of aerosol particles, and detection | Universal, high sensitivity, uniform response, gradient compatible | Not suitable for highly volatile analytes |
| Evaporative Light Scattering (ELSD) | Nebulization, solvent evaporation, light scattering detection | Universal, gradient compatible | Non-linear response, lower sensitivity than CAD |
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) stands out as a powerful analytical tool for the purity assessment and analysis of charged molecules like this compound. Specifically, Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), a modern adaptation of traditional slab gel electrophoresis, offers high-resolution separation of charged species based on their size. sciex.comsciex.com This technique is particularly advantageous due to its potential for full automation, from sample injection to data analysis, and its ability to provide quantitative data on protein concentration through on-tube absorbance detection. chromatographyonline.com
In the context of this compound research, CE-SDS can be employed to monitor its purity and detect any potential impurities. The methodology involves the use of a sieving polymer within the capillary, which significantly reduces the electroosmotic flow, a common source of poor reproducibility in other CE techniques. chromatographyonline.com The high negative charge density imparted by the sulfate group of this compound minimizes its adsorption to the capillary wall, further enhancing the reproducibility of the analysis. chromatographyonline.com
While direct studies detailing the CE analysis of this compound are not abundant, the principles of CE-SDS as applied to similar anionic surfactants like sodium dodecyl sulfate (SDS) are highly relevant. sciex.comchromatographyonline.comusp.org Research has demonstrated that detergents with longer alkyl chains, such as sodium hexadecyl sulfate (a close analog of this compound), can lead to better peak shapes in CE analysis by providing more stable and uniform complexation. nih.gov This suggests that CE-SDS is a highly suitable technique for the detailed characterization of this compound purity and heterogeneity.
Key Parameters in CE-SDS Analysis of this compound Analogs:
| Parameter | Description | Relevance to this compound Analysis |
| Sieving Matrix | A polymer solution that separates molecules based on size. sciex.com | The choice of polymer and its concentration will directly impact the resolution of this compound from any impurities. |
| SDS Concentration | The concentration of the anionic surfactant in the running buffer and sample. nih.gov | While this compound itself is the analyte, the principles of micelle formation and protein complexation from SDS studies are transferable. |
| Injection Amount | The volume of sample introduced into the capillary. nih.gov | Optimization is crucial to avoid peak tailing and ensure accurate quantification. |
| Detergent Type | The specific surfactant used for complexation. nih.gov | Studies on SDS alternatives like sodium tetradecyl sulfate and sodium hexadecyl sulfate indicate that the longer alkyl chain of this compound could be advantageous for stable complex formation. nih.gov |
Conductometric and Viscometric Measurements for Solution Behavior
Conductometric and viscometric measurements are fundamental techniques for elucidating the solution behavior of surfactants like this compound, particularly for determining the critical micelle concentration (CMC). The CMC is a key parameter that defines the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. wikipedia.org
Viscometry , the measurement of a fluid's resistance to flow, also provides insights into micelle formation. The relative viscosity of a surfactant solution changes with concentration. The formation of micelles, which are larger than the individual monomers, leads to an increase in the viscosity of the solution. A plot of relative viscosity against surfactant concentration often shows a change in slope at the CMC, which can be used to determine this value. researchgate.net Viscometric studies can also provide information about the size and shape of the micelles. ijper.org
Research on analogous surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) extensively utilizes these techniques to study the effects of temperature, additives, and co-solvents on their micellar properties. researchgate.netresearchgate.netresearcher.life For instance, the CMC of CTAB has been shown to decrease with increasing temperature and the addition of electrolytes like NaCl. researchgate.net
Interactive Data Table: CMC Determination Methods for Surfactants
| Analytical Technique | Principle | Information Obtained |
| Conductometry | Measures the change in electrical conductivity with surfactant concentration. nepjol.info | Critical Micelle Concentration (CMC), degree of counter-ion binding. researchgate.netresearchgate.net |
| Viscometry | Measures the change in solution viscosity with surfactant concentration. researchgate.net | Critical Micelle Concentration (CMC), information on micellar size and shape. researchgate.netijper.org |
Mass Spectrometry (MS) for Molecular Characterization and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound, providing precise information on its molecular weight and structure. nih.gov It is also highly effective for trace analysis, enabling the identification and quantification of impurities.
In a typical mass spectrum of this compound, the molecule can be ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov For this compound (C₁₆H₃₄O₄S), the precursor ion [M-H]⁻ would have an m/z of approximately 321.21. nih.gov Further fragmentation of this precursor ion (MS²) can provide detailed structural information. For instance, characteristic fragment ions for alkyl sulfates include the sulfate headgroup at m/z 97. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful combination for analyzing complex mixtures containing surfactants. researchgate.net This technique first separates the components of a mixture chromatographically before they are introduced into the mass spectrometer for detection and identification. This approach would be highly effective for analyzing commercial preparations of sodium this compound, which may contain a mixture of cetyl and stearyl sulfates. cir-safety.org Time-of-flight (TOF) mass analyzers are often used in these applications due to their high mass accuracy and resolution. polymex.fr
Table: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₃₄O₄S | nih.gov |
| Monoisotopic Mass | 322.2178 Da | nih.gov |
| Precursor Ion (ESI Negative) | [M-H]⁻ | nih.gov |
| Precursor m/z | 321.2105 | nih.gov |
| Characteristic Fragment Ion | m/z 96.9601 (HSO₄⁻) | nih.gov |
Surface and Interfacial Characterization Techniques
The primary function of surfactants like this compound is to reduce surface and interfacial tension. Therefore, techniques that characterize these properties are central to understanding its behavior and efficacy.
Surface tensiometry measures the surface tension of a liquid, which is a measure of the cohesive energy present at the interface between a liquid and a gas. For surfactant solutions, surface tension decreases as the surfactant concentration increases, up to the critical micelle concentration (CMC). nepjol.info Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than adsorbing at the surface. wikipedia.orgnepjol.info
Static Surface Tensiometry measures the equilibrium surface tension. Methods like the du Noüy ring method or the Wilhelmy plate method are commonly used. tandfonline.comacs.org These measurements are crucial for determining the CMC and the effectiveness of a surfactant in reducing surface tension. researchgate.net
Dynamic Surface Tensiometry investigates the rate at which a surfactant reduces surface tension. The maximum bubble pressure method is a common technique for this purpose. tandfonline.comnih.gov This is important for processes where new surfaces are rapidly created, as it measures how quickly surfactant molecules can migrate to and adsorb at the new interface. tandfonline.com
Studies on similar surfactants show that factors like temperature can influence surface activity. For example, the surface tension of a mixed cetyl trimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) system decreases significantly with increasing temperature. ias.ac.in
Monolayer studies, often conducted using a Langmuir trough, provide valuable insights into the interactions between surfactant molecules at an interface. These studies are particularly relevant for understanding formulations where this compound is combined with other components, such as fatty alcohols.
Research has been conducted on mixed monolayers of sodium this compound and cetyl alcohol. acs.org Such studies investigate how the two different molecules pack together at the air-water interface, the stability of the mixed film, and the effect of their interaction on the surface pressure and area per molecule. Fatty alcohols like cetyl alcohol are known to form stable lamellar gel networks when mixed with surfactants in water. researchgate.netmakingskincare.com These networks are important in many cosmetic and pharmaceutical formulations. makingskincare.comaps.org Molecular dynamics simulations have been used to study the interactions in mixed systems of fatty alcohols and surfactants, revealing details about the formation of fluid bilayers. aps.orgcas.cz
Theoretical and Computational Approaches in Cetyl Sulfate Studies
Statistical Thermodynamic Theories of Micellization and Solubilization
Statistical thermodynamic theories provide a quantitative framework for understanding the fundamental principles governing micelle formation (micellization) and the incorporation of solutes (solubilization). rsc.org These theories aim to predict micellar properties, such as the critical micelle concentration (CMC) and aggregation number, based on the molecular characteristics of the surfactant. researchgate.net
A central concept in these theories is the free energy of micelle formation, which is divided into several contributions. These include the hydrophobic effect driving the aggregation of the hydrocarbon tails, the repulsive interactions between the charged headgroups, and the interfacial tension at the micelle-water interface. researchgate.net By modeling these energetic contributions, it is possible to predict the equilibrium size distribution of micelles in a surfactant solution. researchgate.net
These theories have been extended to describe the behavior of mixed surfactant systems and the influence of factors like pH and the presence of salts. mit.edu For instance, a molecular-thermodynamic theory was developed to account for counterion binding to mixed micelles. mit.edu
Furthermore, statistical thermodynamics offers insights into the process of solubilization. rsc.org It has been shown that the incorporation of a solute into a micelle can enhance the cooperativity of micellization, leading to a reduction in the CMC and an increase in the aggregation number. rsc.org This cooperative effect is driven by the favorable interactions between the solute and the micelle, which stabilizes the resulting aggregate. rsc.org
Density Functional Theory (DFT) Modeling for Electronic Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.com In the context of cetyl sulfate (B86663), DFT can be employed to study the interactions between the surfactant and other molecules at a fundamental electronic level. While DFT is computationally intensive and typically applied to smaller systems or fragments, it provides a high level of accuracy for understanding intermolecular forces. acs.org
DFT calculations can be used to model the interaction between the cetyl sulfate anion and various species, such as counterions or solute molecules. biointerfaceresearch.com For example, in a study of the cetylpyridinium (B1207926) dodecyl sulfate ion pair, DFT modeling was used to analyze the weak dispersion interactions between the alkyl chains and the strong interionic attraction between the cationic and anionic headgroups. biointerfaceresearch.com
By calculating properties like adsorption energies and charge distributions, DFT can elucidate the nature of interactions at interfaces. mdpi.com When combined with a continuum solvation model, DFT can also account for the effects of the aqueous environment on these interactions. biointerfaceresearch.com This approach is valuable for understanding the specific binding mechanisms and reactive sites that are important in various applications of this compound. mdpi.combibliotekanauki.pl
Role of Cetyl Sulfate in Colloidal Engineering and Material Science Applications
Emulsion Polymerization Systems
In emulsion polymerization, a monomer or a mixture of monomers is emulsified in a continuous phase, typically water, with the aid of a surfactant. The polymerization then occurs within the resulting micelles or monomer droplets. Cetyl sulfate (B86663) serves as a key emulsifier in these systems.
The primary role of cetyl sulfate in emulsion polymerization is to facilitate the formation of a stable emulsion of monomer droplets in the aqueous phase. By adsorbing at the oil-water interface, this compound reduces the interfacial tension, which in turn minimizes the energy required to break down the bulk monomer phase into fine droplets. firp-ula.orguri.edu This leads to the creation of a larger interfacial area, a key factor in the kinetics of emulsion polymerization.
The stability of the emulsion is crucial for a successful polymerization process. This compound contributes to stability by forming a protective layer around the monomer droplets and the subsequently formed polymer particles. This layer imparts an electrostatic repulsion between the particles, preventing them from aggregating or coalescing. uri.edupusan.ac.kr The stability of an emulsion is influenced by various factors, including the concentration of the surfactant. researchgate.net The small size of the droplets in a stable nano-emulsion can prevent coalescence as the droplets are non-deformable. ijcmas.com Furthermore, the Brownian motion in such systems may be sufficient to overcome gravity, preventing sedimentation or creaming. ijcmas.com
Research has shown that mixed emulsifier systems, which often include a long-chain alcohol like cetyl alcohol along with an anionic surfactant, can be particularly effective. atamanchemicals.comgoogle.comscispace.com For instance, mixtures of sodium this compound and hexadecanol (B772) have been successfully employed in the emulsion polymerization of styrene (B11656). atamanchemicals.com The presence of the co-surfactant can enhance the packing of the surfactant molecules at the interface, leading to a more robust and stable interfacial film, which influences the particle formation process. scispace.com This can lead to the production of latex particles with specific size characteristics. tandfonline.com
The mean droplet size of the emulsion and the mechanisms of coalescence are critical parameters that influence the final properties of the polymer. This compound plays a direct role in controlling these aspects. The final mean drop size in an emulsion is a result of a dynamic equilibrium between droplet breakup and recoalescence. acs.org
By significantly lowering the interfacial tension, this compound facilitates easier droplet breakup under shear, leading to smaller initial droplet sizes. firp-ula.orgacs.org The concentration of the surfactant is a key variable; in surfactant-poor systems, significant drop coalescence can occur, whereas, in a surfactant-rich environment, coalescence is negligible and the drop size is primarily determined by interfacial tension and power dissipation. acs.org The use of mixed emulsifier systems, such as sodium lauryl sulfate with cetyl alcohol, has been shown to produce anionic emulsions of styrene monomer with droplet sizes as small as 0.2 µm. google.com
Coalescence is inhibited by the stabilizing layer of this compound adsorbed on the droplet surface. This layer acts as a barrier, preventing the thinning and rupture of the liquid film between approaching droplets. ijcmas.com The effectiveness of this barrier depends on the surface coverage and the magnitude of the repulsive forces generated. In some systems, as formulation approaches an optimum where interfacial tension is at a minimum, the rate of coalescence can increase, leading to a complex relationship between formulation and final drop size. researchgate.net
Influence on Emulsion Stability and Particle Formation
Intercalation Chemistry and Adsorbent Development
The unique chemical structure of this compound allows it to be used in the synthesis of novel composite materials through intercalation, leading to the development of specialized adsorbents.
Layered materials, such as layered double hydroxides (LDHs), possess a structure where galleries exist between positively charged layers, balanced by interlayer anions. Hydrocalumite ([Ca2Al(OH)6]Cl·2H2O) is a type of LDH that can accommodate various anions in its interlayer space. mdpi.com this compound anions can be intercalated into the interlayer galleries of hydrocalumite, replacing the original anions. atamanchemicals.comresearchgate.net
This intercalation is a powerful method for modifying the properties of the layered material. The insertion of the long-chain this compound molecules forces the layers apart, significantly expanding the basal spacing of the material. A study on the intercalation of sodium hexadecyl sulfate (a synonym for sodium this compound) into tricalcium aluminate hydrates successfully produced a this compound-intercalated CaAl-LDH (hydrocalumite). researchgate.net The process was efficient, occurring within two hours at room temperature. researchgate.net
The successful intercalation was confirmed by various analytical techniques. researchgate.net X-ray diffraction (XRD) analysis is a primary tool for verifying intercalation, as it directly measures the change in the interlayer distance (basal spacing).
Table 1: XRD Data for this compound Intercalation in Hydrocalumite Data sourced from research on synthesizing sodium hexadecyl sulfate (SHS) intercalated CaAl-LDH. researchgate.net
| Sample | Characteristic Peak | Basal Spacing (d-value) |
|---|---|---|
| CaAl-LDH (precursor) | (002) | 0.79 nm |
| CaAl-LDH-SHS (intercalated) | (001) | 2.66 nm |
The significant increase in the basal spacing from 0.79 nm to 2.66 nm confirms that the this compound ions have been successfully inserted into the hydrocalumite interlayer, likely forming a bilayer arrangement with the alkyl chains oriented away from the layers. researchgate.net
The modification of materials like hydrocalumite by intercalating this compound creates novel sorbents with a high affinity for certain pollutants. atamanchemicals.com The resulting organo-LDH hybrid material combines the structural features of the inorganic host with the chemical properties of the organic guest anion. The presence of the long, hydrophobic cetyl chains within the layered structure creates a nonpolar microenvironment.
This makes this compound-intercalated hydrocalumite a promising candidate for the removal of non-ionic organic contaminants from water. atamanchemicals.com These contaminants have a low affinity for conventional polar adsorbents but can be effectively partitioned into the hydrophobic regions created by the intercalated this compound. This principle is similar to the use of other surfactant-modified materials, such as cetyltrimethylammonium bromide (CTAB) modified pine bark, for removing organic pollutants like PFAS. uit.no The development of adsorbents from low-cost materials is a significant area of research for environmental remediation. mdpi.comnih.gov Chitosan, a biopolymer, can also be modified with surfactants to enhance its adsorption capacity for various contaminants. asau.ru The general strategy involves introducing hydrophobic functional groups onto a high-surface-area support to create an effective sorbent for organic pollutants.
This compound Intercalation in Layered Materials (e.g., Hydrocalumite)
Stabilization of Nanoparticle Dispersions
The stability of nanoparticle dispersions is critical for their application in numerous fields, as nanoparticles have a strong tendency to agglomerate due to high surface energy. Surfactants, including this compound, can act as effective stabilizing agents. ijcmas.comresearchgate.net
When this compound is added to a nanoparticle dispersion, its molecules adsorb onto the surface of the nanoparticles. The hydrophobic cetyl tail interacts with the particle surface, while the charged sulfate headgroup extends into the surrounding aqueous medium. This creates a net negative charge on the surface of the particles. The resulting electrostatic repulsion between the similarly charged nanoparticles prevents them from approaching each other and aggregating, a mechanism known as electrostatic stabilization. pusan.ac.krnih.gov
While specific studies focusing solely on this compound are part of a broader field, the behavior of similar anionic surfactants like sodium dodecyl sulfate (SDS) is well-documented for stabilizing various nanoparticles. pusan.ac.krripublication.com The principles of stabilization are directly applicable to this compound. The long C16 chain of this compound can also provide a degree of steric hindrance, further contributing to the stability of the dispersion. nih.gov The combination of electrostatic and steric effects makes long-chain surfactants particularly effective stabilizers, ensuring that the nanoparticles remain well-dispersed and that their unique nanoscale properties are preserved for their intended application. google.com
Foam Generation and Stabilization Mechanisms
This compound, as an anionic surfactant, plays a significant role in the generation and stabilization of foams. Its molecular structure, consisting of a long hydrophobic cetyl (C16) tail and a hydrophilic sulfate headgroup, dictates its behavior at the air-water interface, which is the fundamental basis for its function in colloidal systems like foams. The mechanisms involve a complex interplay of surface tension reduction, interfacial elasticity, and electrostatic interactions that collectively determine the foam's initial formation (foamability) and its subsequent longevity (foam stability).
Influence on Foamability and Foam Film Viscosity
The ability of a surfactant solution to form foam, known as foamability, is intrinsically linked to the surfactant's ability to rapidly lower the surface tension of the liquid and to stabilize the newly created air-water interfaces. The viscosity of the foam lamellae (the thin liquid films separating the gas bubbles) is a critical factor in preventing film drainage and rupture, thereby enhancing foam stability.
The structure of this compound is paramount to its function. The long C16 alkyl chain provides significant hydrophobicity, driving the molecules to the air-water interface to lower the system's free energy. This adsorption reduces the surface tension, making it easier to create the large interfacial area characteristic of a foam. The length of the hydrophobic tail is a critical parameter that controls the rate of diffusion, adsorption, and arrangement at the interface. arxiv.org Slower diffusion of surfactants with longer molecular masses can sometimes lead to decreased foamability, but the packing at the interface is often enhanced. arxiv.org
Research on anionic surfactants with varying chain lengths, such as sodium dodecyl sulfate (SDS) and sodium stearyl sulfate (LSES, C18H37SO4Na), demonstrates that longer alkyl chains generally lead to stronger intermolecular interactions at the interface. acs.orguni-sofia.bg This enhanced interaction contributes to a higher surface viscosity and elasticity of the foam films. An increase in foam film viscosity slows the rate of liquid drainage from the lamellae, a primary mechanism of foam collapse. mdpi.com The presence of surfactant-polymer complexes can also significantly increase the bulk and surface viscosity, trapping the complexes in the foam films and reducing drainage. mdpi.com
The table below summarizes findings from research on surfactants structurally similar to this compound, illustrating the impact of molecular structure on foam properties.
| Surfactant | Type | Alkyl Chain Length | Key Findings on Foam Properties |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C12 | Influences foam generation and stability through electrostatic repulsion between foam film surfaces. acs.orguni-sofia.bg |
| Sodium Stearyl Sulfate (LSES) | Anionic | C18 | Exhibits stronger influence on foam generation and stability compared to SDS due to higher electrostatic repulsion and chain length. acs.orguni-sofia.bg |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C16 | Shows good foamability and foam stability; longer hydrophobic tails can enhance adsorption at the interface. mdpi.comgoogle.com The foam coarsening rate was found to be significantly higher than for some anionic surfactants. acs.orguni-sofia.bg |
This table is generated based on data from comparative studies of different surfactants.
The viscoelasticity of the liquid films, rather than the bulk foam apparent viscosity, appears to be a key factor in foam stability. researchgate.net Higher film viscoelasticity, as would be expected with the long-chain this compound, allows the foam lamellae to resist deformation and rupture more effectively.
Interfacial Arrangement in Foam Stabilization
Once a foam is generated, its stability is governed by the ability of the surfactant layer at the air-water interface to counteract the forces that lead to collapse, namely drainage, coalescence, and disproportionation (Ostwald ripening). The interfacial arrangement of this compound molecules is crucial for this stabilization. mdpi.com
As an anionic surfactant, this compound molecules arrange themselves at the interface with their hydrophobic cetyl tails oriented towards the air phase and their negatively charged sulfate headgroups remaining in the aqueous phase. This orientation creates a charged surface on both sides of the foam lamella. The resulting electrostatic repulsion between the two surfaces of a single foam film prevents them from thinning to the point of rupture. arxiv.orgacs.orguni-sofia.bg This repulsive force is a major contributor to the stability of foams stabilized by ionic surfactants. arxiv.org
The packing density of the surfactant molecules at the interface also plays a critical role. A well-packed monolayer of this compound molecules increases the mechanical strength and elasticity of the film. mdpi.com This elasticity, often described by the Gibbs-Marangoni effect, is a self-healing mechanism. If a foam film is stretched, the local surfactant concentration on the surface decreases, causing the surface tension to rise. This gradient in surface tension induces a flow of liquid from regions of low surface tension (higher surfactant concentration) to the stretched region, restoring the film's thickness and preventing rupture. cern.ch The long cetyl chain contributes to strong van der Waals interactions between adjacent molecules in the film, further enhancing its coherence and stability. The arrangement and distribution of surfactants at the interfacial region directly affect foam drainage and film stability. researchgate.net
Environmental Fate and Degradation Pathways of Cetyl Sulfate
Enzymatic Degradation Mechanisms of Alkyl Sulfates
The initial and rate-limiting step in the biodegradation of alkyl sulfates is the enzymatic hydrolysis of the sulfate (B86663) ester bond. researchgate.net This reaction is catalyzed by a class of enzymes known as alkylsulfatases (or sulfatases), which cleave the molecule to release inorganic sulfate and the corresponding long-chain alcohol. researchgate.netontosight.ai The liberated alcohol, in the case of cetyl sulfate, would be 1-hexadecanol (B1195841) (cetyl alcohol), which is then further metabolized by the microorganism. researchgate.netfortunejournals.com
Sulfatase enzymes are broadly categorized into three main classes based on their structure and catalytic mechanism: expasy.orgqmul.ac.ukpnas.org
Type I Sulfatases: These enzymes feature a unique post-translationally modified formylglycine residue in their active site, which is crucial for their catalytic activity. pnas.org They typically hydrolyze sulfate esters via cleavage of the S–O bond. nih.gov
Type II Sulfatases: This group consists of non-heme iron-dependent dioxygenases that employ an oxidative mechanism to cleave sulfate esters. pnas.org
Type III Sulfatases: These enzymes possess a metallo-β-lactamase fold and require a binuclear zinc (Zn²⁺) cluster as a cofactor. expasy.orgqmul.ac.uk Their mechanism involves the activation of a water molecule by the zinc ions, which then acts as a nucleophile to attack the carbon atom of the C–O–S ester linkage, resulting in C–O bond cleavage. expasy.orgqmul.ac.ukpnas.org
The hydrolysis of organic sulfate esters can proceed via two distinct mechanisms: cleavage of the sulfur-oxygen (S–O) bond or the carbon-oxygen (C–O) bond. nih.gov For primary and secondary alkyl sulfates, the favored pathway is typically C–O bond cleavage, a reaction catalyzed by alkylsulfatases. nih.gov In contrast, arylsulfatases, which act on aromatic sulfates, tend to catalyze S–O bond cleavage. nih.gov
An example of a well-studied alkylsulfatase is SdsA1, a Type III sulfatase secreted by Pseudomonas aeruginosa. expasy.orgpnas.org This enzyme efficiently hydrolyzes linear primary alkyl sulfates, including sodium dodecyl sulfate (SDS), and is also active on other long-chain esters like decyl sulfate and octyl sulfate. qmul.ac.ukpnas.org The catalytic mechanism of SdsA1 begins with the activation of a water molecule by its binuclear zinc cluster, leading to a nucleophilic attack on the carbon atom adjacent to the sulfate group. expasy.orgqmul.ac.uk This action breaks the C-O bond, releasing the primary alcohol and a sulfate ion. qmul.ac.uk
Table 1: Classification of Sulfatase Enzymes
| Sulfatase Class | Key Catalytic Feature | Mechanism of Bond Cleavage | Example Enzyme |
|---|---|---|---|
| Type I | Formylglycine residue in active site pnas.org | S–O bond cleavage nih.gov | Arylsulfatases, Choline sulfatase (SmCS) nih.gov |
| Type II | Non-heme iron-dependent dioxygenase pnas.org | Oxidative cleavage pnas.org | N/A in this context |
| Type III | Binuclear Zn²⁺ cluster in active site expasy.orgqmul.ac.uk | C–O bond cleavage expasy.orgqmul.ac.uk | SdsA1 from Pseudomonas aeruginosa pnas.org |
Microbial Degradation Studies of Alkyl Sulfates
The ability to degrade alkyl sulfates is widespread among various microorganisms, which are commonly found in environments that receive surfactant-laden wastewater, such as sewage treatment plants, rivers, and soil. asm.orgnih.gov The genus Pseudomonas is particularly well-known for its versatility in biodegrading industrial compounds, including alkyl sulfate surfactants. researchgate.net
Studies on the biodegradation of linear primary alkyl sulfates (LPAS), such as sodium dodecyl sulfate (SDS), have provided a model for understanding the breakdown of this compound. The process is initiated by alkylsulfatase enzymes, which hydrolyze the surfactant into an alcohol and inorganic sulfate. fortunejournals.comhibiscuspublisher.com The resulting alcohol (e.g., 1-dodecanol (B7769020) from SDS) is then oxidized by an alcohol dehydrogenase to form the corresponding fatty acid. fortunejournals.com This fatty acid subsequently enters the β-oxidation pathway, where it is completely broken down to supply the cell with carbon and energy. fortunejournals.com
A diverse array of bacteria has been identified as capable of degrading alkyl sulfates. These include:
Pseudomonas species: Strains like Pseudomonas aeruginosa, Pseudomonas sp. C12B, and Pseudomonas jessenii are efficient degraders. fortunejournals.comasm.orgfrontiersin.org P. aeruginosa produces the extracellular alkylsulfatase SdsA1 to initiate the process. pnas.org
Bacillus species: Bacillus cereus and Bacillus licheniformis have been shown to utilize alkyl sulfates as a carbon source. fortunejournals.comresearchgate.nethu.edu.jo
Enterobacter species: A consortium including Enterobacter gergoviae and Enterobacter cloacae was found to effectively degrade SDS. semanticscholar.org
Other Genera: Various other bacteria, including Acinetobacter johnsonii, Klebsiella oxytoca, and Serratia marcescens, have also been isolated and shown to degrade these surfactants. fortunejournals.comhibiscuspublisher.com
Microbial consortia, consisting of multiple bacterial species, are often more effective at degradation than individual strains. semanticscholar.org The biodegradation process is influenced by environmental factors such as temperature and pH, with optimal conditions typically falling in the neutral pH range (7.0-7.4) and temperatures around 30°C. semanticscholar.orghibiscuspublisher.com While degradation is common under aerobic conditions, some studies have shown that it can also occur under anoxic, denitrifying conditions, where nitrate (B79036) serves as the electron acceptor instead of oxygen. uva.es
Table 2: Examples of Microbial Degradation of Alkyl Sulfates
| Microorganism(s) | Substrate | Degradation Efficiency | Incubation Time | Reference |
|---|---|---|---|---|
| Pseudomonas betelli | Sodium Dodecyl Sulfate (SDS) | 93.6% of 522 mg/L | 5 days | fortunejournals.com |
| Acinetobacter johnsonii | Sodium Dodecyl Sulfate (SDS) | 84.6% of 522 mg/L | 5 days | fortunejournals.com |
| Pseudomonas jessenii subgroup (5 isolates) | Sodium Dodecyl Sulfate (SDS) | 80-100% of 1 g/L | < 24 hours | frontiersin.org |
| Bacillus cereus WAW2 | Sodium Dodecyl Sulfate (SDS) | 51.4% | 10 days | hu.edu.jo |
| Staphylococcus aureus WAW1 | Sodium Dodecyl Sulfate (SDS) | 36.8% | 10 days | hu.edu.jo |
| Serratia marcescens strain DRY6 | Sodium Dodecyl Sulfate (SDS) | Complete degradation of 1 g/L | 10 days | hibiscuspublisher.com |
| Consortium (E. gergoviae, E. cloacae, B. alvei) | Sodium Dodecyl Sulfate (SDS) | 98% | Not Specified | semanticscholar.org |
Future Research Directions and Emerging Paradigms for Cetyl Sulfate Chemistry
Exploration of Novel Cetyl Sulfate (B86663) Derivatives with Tailored Properties
The synthesis of new cetyl sulfate derivatives is a cornerstone of future research, aiming to create molecules with specific functionalities for a range of applications.
A significant area of interest is the development of branched-chain this compound analogs. For instance, the synthesis of branched-chain tertiary fatty alcohol sulfates, such as C16-SBTAS, has demonstrated promising surface activity with low foaming and rapid defoaming abilities, characteristics typical of branched-chain surfactants. researchgate.net These properties are advantageous in applications where controlled foaming is crucial. Research into Guerbet alcohol-derived sulfates also highlights the impact of branching on interfacial properties. acs.org
Furthermore, the creation of derivatives with modified head groups or counter-ions is a key strategy. The synthesis of DEA-Cetyl sulfate, a diethanolamine (B148213) salt, results in a mild surfactant suitable for personal care products, particularly for sensitive skin. ontosight.ai The choice of counter-ion can significantly affect the surfactant's properties. For example, molecular dynamics simulations have shown that ammonium (B1175870) ions can displace sodium ions at the air-water interface, influencing the reactivity of the alkyl sulfate. rsc.org
The development of this compound-based ionic liquids is another emerging frontier. For example, triazolium cetyl-PEG10 sulfate ionic liquids have been synthesized and shown to enhance the stability and activity of enzymes like Burkholderia cepacia lipase, indicating potential applications in biocatalysis. rsc.org Additionally, the synthesis of novel fluorescent cyclohexenone derivatives and their study in the presence of surfactants like sodium dodecyl sulfate (a related alkyl sulfate) provides insights into molecular interactions and partitioning behavior, which is crucial for designing effective delivery systems. nih.gov
Future work will likely focus on creating a diverse library of this compound derivatives, including those with cleavable bonds for enhanced biodegradability, stimuli-responsive moieties for controlled release applications, and gemini (B1671429) surfactants with unique aggregation behaviors.
Advanced Computational Modeling of Complex this compound Systems
Computational modeling has become an indispensable tool for understanding and predicting the behavior of this compound and other long-chain alkyl sulfates at the molecular level.
Molecular dynamics (MD) simulations are at the forefront of this research, providing detailed insights into the structure, dynamics, and interfacial properties of this compound systems. nih.gov These simulations allow researchers to investigate the conformation of surfactant chains, including their packing, orientation, and order at interfaces. nih.gov For instance, MD studies have shown that at higher surfactant coverage, the alkyl tails become more ordered and the interfacial tension is lower for longer-tail systems. nih.gov
A significant focus of computational work is the prediction of key properties like the critical micelle concentration (cmc) and micelle aggregation numbers. acs.org Coarse-grained simulation methods, such as the MARTINI force field, have shown promise in predicting the phase behavior of ionic surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) in aqueous solutions. acs.orgfrontiersin.org These models, with careful parameterization, can provide valuable information for designing new surfactants with desired properties. acs.org
Advanced computational techniques are also being used to study the interaction of this compound with other molecules and surfaces. For example, MD simulations have been employed to investigate the adsorption of potassium cetyl phosphate (B84403) on mineral surfaces, providing insights relevant to flotation processes. mdpi.com Simulations have also shed light on the role of counter-ions in the structure and reactivity of alkyl sulfate micelles. rsc.org The development of more accurate force fields and enhanced sampling techniques will further improve the predictive power of these models. researchgate.net
Future computational research will likely involve multiscale modeling approaches that bridge the gap between molecular-level details and macroscopic properties. This will enable the in-silico design of complex formulations containing this compound for applications ranging from personal care products to advanced materials.
Integration of this compound in Sustainable Chemical Processes
The principles of green chemistry are increasingly influencing the synthesis and application of surfactants, including this compound. irjponline.orgrsc.org Future research will focus on developing more sustainable pathways for its production and integrating it into environmentally benign processes.
One key area is the use of biocatalysis and renewable feedstocks for the synthesis of this compound and its derivatives. Enzymatic esterification, for example, is being explored as a greener alternative to traditional chemical synthesis methods, potentially reducing energy consumption. vulcanchem.com The use of fatty alcohols derived from renewable plant-based sources is also a critical aspect of improving the sustainability profile of these surfactants. atamanchemicals.com
This compound and related long-chain alkyl sulfates are also being investigated for their role in sustainable applications. For example, their use as emulsifiers in emulsion polymerization is a well-established application. atamanchemicals.com Research is ongoing to optimize these processes to minimize waste and energy use. Furthermore, the use of this compound derivatives in applications like enhanced oil recovery is being studied with a focus on creating more environmentally friendly formulations. acs.org
The biodegradability and environmental fate of this compound and its derivatives are also important areas of future research. Studies on the degradation of related surfactants, such as sodium laureth sulfate, using methods like sonolysis, provide insights into potential remediation strategies. aip.orgtaylorfrancis.com Understanding the chemical transformation of long-chain alkyl organosulfates in the environment is crucial for assessing their long-term impact. rsc.org
Future efforts will likely concentrate on the development of a circular economy model for this compound, where waste streams are minimized and products are designed for disassembly and recycling. This includes exploring the use of this compound in formulations that are inherently more sustainable, such as water-based coatings and cleaning products with reduced environmental footprints.
Fundamental Insights into Long-Chain Alkyl Sulfate Interfacial Dynamics
A deep understanding of the behavior of long-chain alkyl sulfates at interfaces is critical for controlling their function in various applications. Future research will continue to probe the complex dynamics of these molecules at liquid-air and liquid-liquid interfaces.
The adsorption behavior of alkyl sulfates at the water/oil interface is a key area of study, as it differs significantly from the water/air interface. researchgate.net The presence of oil molecules in the interfacial layer influences the packing and orientation of the surfactant molecules. researchgate.net For longer-chain alkyl sulfates like sodium this compound, at high interfacial coverage, oil molecules can be squeezed out of the adsorption layer due to strong hydrophobic interactions between the surfactant tails. researchgate.net
Molecular dynamics simulations have provided a molecular-level picture of these interfacial phenomena. nih.gov These studies have shown that the monolayer of sodium alkyl sulfate-type surfactants at a water/trichloroethylene interface can exist in different phases, from a two-dimensional gas at low coverage to a liquid-expanded phase at higher coverage. nih.gov The mechanical properties of these monolayers, such as their compressibility and bending modulus, are also being investigated as they are crucial for the stability of emulsions and foams. nih.gov
The interaction of long-chain alkyl sulfates with other molecules at interfaces is another important research direction. For example, the presence of long-chain alcohols can significantly affect the stability of sodium dodecyl sulfate micelles and the properties of the air/water interface. The matching or mismatching of the alkyl chain lengths of the surfactant and the alcohol plays a crucial role in the molecular packing and stability of the interfacial film.
Future research in this area will likely involve the use of advanced experimental techniques, such as neutron reflectometry and sum-frequency generation spectroscopy, in combination with computational modeling to obtain a more complete picture of the structure and dynamics of this compound at interfaces. This fundamental knowledge will be invaluable for the rational design of new and improved surfactant systems for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing cetyl sulfate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is commonly synthesized via sulfation of cetyl alcohol using sulfuric acid or sulfur trioxide. Reaction temperature (e.g., 40–60°C), stoichiometric ratios, and catalyst selection (e.g., urea or pyridine) critically affect yield and purity . Post-synthesis purification steps, such as neutralization with sodium hydroxide and recrystallization, are essential to remove unreacted precursors. Characterization via FTIR (to confirm sulfate ester bonds at ~1250 cm⁻¹) and HPLC (for purity ≥95%) is recommended .
Q. How can this compound be reliably identified and quantified in complex matrices (e.g., emulsions or biological samples)?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 210 nm is widely used for quantification. Sample preparation often involves liquid-liquid extraction using chloroform-methanol mixtures. For matrices with interfering compounds, tandem mass spectrometry (LC-MS/MS) provides higher specificity, with detection limits as low as 0.1 ppm .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role in nanoparticle stabilization?
- Methodological Answer : When formulating nanoparticles (e.g., lipid-based nanocreams), this compound’s concentration must balance colloidal stability and cytotoxicity. A phase inversion temperature (PIT) method is recommended, with this compound typically used at 1–5% w/w. Key parameters include homogenization speed (e.g., 750 rpm for 10 minutes) and lipid-to-polar phase ratios. Dynamic light scattering (DLS) should monitor particle size (targeting <200 nm), while zeta potential measurements (ideally ≤-30 mV) confirm electrostatic stabilization .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, and measurement techniques. A standardized protocol is advised:
- Use USP-grade solvents.
- Conduct solubility tests at 25°C under controlled agitation (e.g., 300 rpm for 24 hours).
- Quantify saturation points via gravimetric analysis.
Conflicting data in polar vs. nonpolar solvents (e.g., higher solubility in ethanol vs. hexane) may reflect micelle formation thresholds, requiring critical micelle concentration (CMC) measurements via conductivity or surface tension assays .
Q. What mechanistic insights explain this compound’s surfactant behavior under extreme pH or temperature conditions?
- Methodological Answer : this compound’s anionic headgroup confers pH-dependent stability. Below pH 3, protonation of the sulfate group reduces hydrophilicity, leading to precipitation. Thermostability studies (e.g., TGA/DSC) show decomposition onset at ~220°C. To study micellar behavior under stress, small-angle X-ray scattering (SAXS) can reveal structural changes, while NMR (¹H and ¹³C) tracks chemical degradation products .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity thresholds for this compound in in vitro models?
- Methodological Answer : Variations in cell lines (e.g., HaCaT vs. HepG2), exposure durations, and assay protocols (MTT vs. LDH) contribute to discrepancies. Researchers should:
- Standardize cell culture conditions (e.g., 5% CO₂, 37°C).
- Include positive controls (e.g., SDS) and validate assays via dose-response curves.
- Account for this compound’s potential interactions with serum proteins in culture media, which may alter bioavailability .
Guidelines for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
